- Preparation of 4-(2-methyl-5,6,7,8-tetrahydro-quinolin-7-ylmethyl)-1,3-dihydro-imidazole-2-thione as specific alpha2B adrenergic receptor agonist, and methods of using the same, United States, , ,
Cas no 628732-09-2 (1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester)

1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
- Methyl 5-broMo-2,3-dihydro-1H-indene-2-carboxylate
- AT35984
- JAPHEQMSWZSACK-UHFFFAOYSA-N
- DB-221170
- 5-bromo-indan-2-carboxylic acid methyl ester
- Methyl5-bromo-2,3-dihydro-1H-indene-2-carboxylate
- 628732-09-2
- SCHEMBL1339915
- CS-0343617
- MFCD17926572
-
- MDL: MFCD17926572
- Inchi: InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
- InChI Key: JAPHEQMSWZSACK-UHFFFAOYSA-N
- SMILES: COC(=O)C1CC2=C(C1)C=C(C=C2)Br
Computed Properties
- Exact Mass: 253.99424g/mol
- Monoisotopic Mass: 253.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D619523-5g |
methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |
628732-09-2 | >95% | 5g |
$985 | 2024-08-03 | |
Enamine | BBV-40238420-2.5g |
628732-09-2 | 95% | 2.5g |
$2384.0 | 2023-01-30 | ||
Enamine | BBV-40238420-5.0g |
628732-09-2 | 95% | 5.0g |
$3018.0 | 2023-01-30 | ||
Enamine | BBV-40238420-1.0g |
628732-09-2 | 95% | 1.0g |
$1150.0 | 2023-01-30 | ||
AstaTech | AT35984-0.25/G |
METHYL 5-BROMO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE |
628732-09-2 | 95% | 0.25g |
$243 | 2023-09-18 | |
Enamine | BBV-40238420-10.0g |
628732-09-2 | 95% | 10.0g |
$3795.0 | 2023-01-30 | ||
1PlusChem | 1P00IBKA-250mg |
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester |
628732-09-2 | 97% | 250mg |
$250.00 | 2023-12-16 | |
eNovation Chemicals LLC | D619523-5g |
methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |
628732-09-2 | >95% | 5g |
$985 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414287-1g |
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |
628732-09-2 | 98% | 1g |
¥4668.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1414287-5g |
Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate |
628732-09-2 | 98% | 5g |
¥12848.00 | 2024-05-06 |
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Production Method
Production Method 1
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Raw materials
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Preparation Products
1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
Additional information on 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Introduction to 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester (CAS No. 628732-09-2)
The compound 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester, identified by the CAS number 628732-09-2, represents a significant molecule in the realm of organic synthesis and pharmaceutical research. This compound belongs to the class of indene derivatives, which are known for their structural versatility and biological activity. The presence of a bromine substituent at the 5-position and a methyl ester group at the 2-position introduces unique reactivity that makes it a valuable intermediate in synthetic chemistry.
In recent years, indene derivatives have garnered considerable attention due to their potential applications in medicinal chemistry. The structural framework of indene, characterized by a benzene ring fused with a cyclopentene ring, provides a scaffold that can be modified to yield compounds with diverse biological properties. The bromine atom in 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The methyl ester group at the 2-position contributes to the compound's solubility and reactivity, making it an attractive candidate for further derivatization. This compound has been explored in various synthetic pathways, particularly in the construction of more intricate heterocyclic systems. The dihydro portion of the name indicates the presence of a saturated cyclopentene ring, which can influence electronic properties and metabolic stability.
One of the most compelling aspects of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester is its utility as a building block in drug discovery. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, indene derivatives have been investigated for their antimicrobial and anti-inflammatory properties. The bromine substituent allows for easy modification through palladium-catalyzed reactions, enabling the introduction of additional functional groups that can enhance binding affinity to biological targets.
Recent studies have highlighted the importance of indene derivatives in developing small-molecule inhibitors. These compounds have shown promise in inhibiting enzymes involved in cancer pathways. The ability to modify the indene core through strategic functionalization has led to the discovery of several lead compounds that are now undergoing further optimization. The methyl ester group can be hydrolyzed to form a carboxylic acid, providing another avenue for structural diversification.
The synthesis of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include bromination of an indene derivative followed by esterification. The choice of reagents and conditions is critical to achieving high yields and purity. Advanced techniques such as flow chemistry have also been employed to improve scalability and efficiency in the synthesis process.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Indene derivatives exhibit interesting electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The bromine atom facilitates further modifications that can tailor these properties for specific applications. Researchers are exploring ways to incorporate indene-based molecules into next-generation electronic devices, where their unique structural features offer advantages over traditional materials.
The chemical reactivity of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester is further enhanced by its ability to participate in various types of reactions beyond cross-coupling processes. For example, it can undergo nucleophilic substitution reactions at the bromine atom, allowing for the introduction of diverse functional groups. Additionally, the carboxylic acid derivative formed upon hydrolysis of the methyl ester can be used in condensation reactions to form amides or esters.
From a computational chemistry perspective, understanding the electronic structure and reactivity of this compound is crucial for designing efficient synthetic strategies. Density functional theory (DFT) calculations have been used to predict reaction pathways and optimize reaction conditions. These computational methods provide valuable insights into how different substituents influence molecular properties and reactivity.
The role of 1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester in medicinal chemistry continues to expand as new synthetic methodologies are developed. Its versatility as a scaffold allows chemists to explore a wide range of biological activities by introducing various functional groups. The ongoing research into this compound underscores its importance as a key intermediate in both academic and industrial settings.
In conclusion,1H-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester (CAS No. 628732-09-2) is a multifaceted molecule with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on drug discovery and advanced materials. As research progresses,this compound will undoubtedly continue to play a crucial role in developing innovative solutions across multiple scientific disciplines.
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